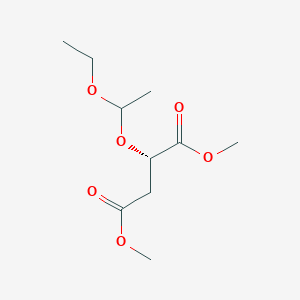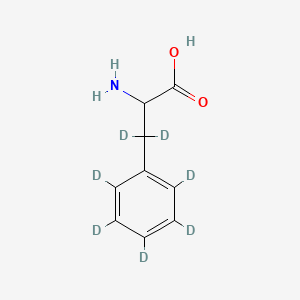![molecular formula C15H23NO B1474437 (1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol CAS No. 1841751-31-2](/img/structure/B1474437.png)
(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³. It has a boiling point of 339.2±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.5±3.0 kJ/mol. The flash point is 118.8±16.6 °C. The index of refraction is 1.559. The molar refractivity is 62.3±0.4 cm³. It has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Enantioselective Catalysis
A study by Asami et al. (2015) utilized o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to various chiral secondary alcohols with good to high enantioselectivities. This process highlights the utility of compounds similar to "(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol" in enantioselective catalysis, enabling the creation of chiral molecules with potential applications in pharmaceuticals and fine chemicals (Asami et al., 2015).
Synthesis and Resolution
Schiffers and Bolm (2008) demonstrated the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, closely related to "this compound". This work emphasizes the importance of such compounds in synthetic organic chemistry, particularly in the separation of enantiomers and the synthesis of enantiopure amino alcohols, which are valuable intermediates for various synthetic applications (Schiffers & Bolm, 2008).
Polymer Science
In the field of polymer science, Trollsås et al. (2000) discussed the design, synthesis, and ring-opening polymerization of functional cyclic esters, highlighting the synthesis of new cyclic esters containing protected functional groups (hydroxyl, bishydroxyl, amino, and carboxyl). This study illustrates the broader application of cyclohexanone derivatives, like "this compound", in developing hydrophilic aliphatic polyesters with potential uses in biodegradable materials and drug delivery systems (Trollsås et al., 2000).
Advanced Material Synthesis
Hakimi et al. (2014) explored the synthesis and structural analysis of palladium, cadmium, and mercury complexes of 2-((2-((2-hydroxyethyl)amino)ethyl)amino)cyclohexanol (HEAC), a compound with structural similarities to "this compound". These complexes were investigated for their potential applications in catalysis and material science, showcasing the versatility of cyclohexanone derivatives in creating complex metal-organic frameworks (Hakimi et al., 2014).
Propriétés
IUPAC Name |
(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFXDUUSUEMTN-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)







